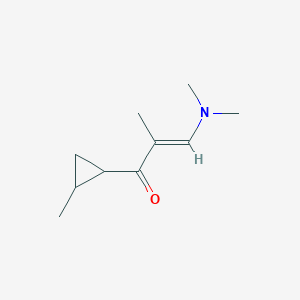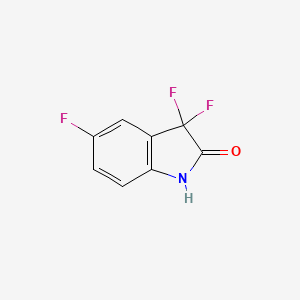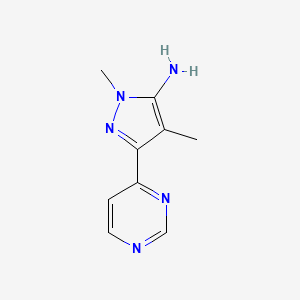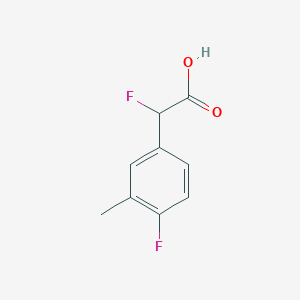
(S)-2-Cyclobutylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Cyclobutylpyrrolidine is a chiral compound characterized by a cyclobutyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Cyclobutylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutylamine and pyrrolidine derivatives, which undergo cyclization reactions facilitated by catalysts and specific reaction conditions such as temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-Cyclobutylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.
科学的研究の応用
(S)-2-Cyclobutylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (S)-2-Cyclobutylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
®-2-Cyclobutylpyrrolidine: The enantiomer of (S)-2-Cyclobutylpyrrolidine, with similar but distinct properties.
Cyclobutylamine: A related compound with a simpler structure.
Pyrrolidine: The parent compound of this compound.
Uniqueness
This compound is unique due to its chiral nature and the presence of both cyclobutyl and pyrrolidine rings. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C8H15N |
|---|---|
分子量 |
125.21 g/mol |
IUPAC名 |
(2S)-2-cyclobutylpyrrolidine |
InChI |
InChI=1S/C8H15N/c1-3-7(4-1)8-5-2-6-9-8/h7-9H,1-6H2/t8-/m0/s1 |
InChIキー |
LOYAIHRKONEJEX-QMMMGPOBSA-N |
異性体SMILES |
C1C[C@H](NC1)C2CCC2 |
正規SMILES |
C1CC(C1)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Oxa-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B15239480.png)
![2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B15239485.png)
amine](/img/structure/B15239499.png)








